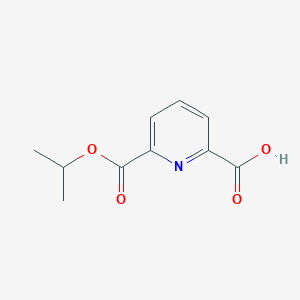
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid, also known as IPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. IPCA is a pyridine derivative with the molecular formula C12H13NO4 and a molar mass of 239.24 g/mol.
Wirkmechanismus
The mechanism of action of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. This compound has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid is its relatively simple synthesis method and high yield of pure product. This compound is also stable under a range of conditions, making it suitable for use in various lab experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for research on 6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid. One area of interest is its potential applications in the treatment of cancer and inflammation. Further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Additionally, studies on the pharmacokinetics and toxicity of this compound in vivo are needed to determine its suitability as a potential drug candidate. Finally, the development of new synthesis methods for this compound may lead to the production of more potent and effective derivatives.
Synthesemethoden
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid can be synthesized using a multistep process that involves the reaction of 2-pyridinecarboxylic acid with isopropyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
6-(Isopropoxycarbonyl)-2-pyridinecarboxylic acid has been investigated for its potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have hypoglycemic effects by increasing insulin sensitivity and reducing glucose levels.
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
6-propan-2-yloxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-5-3-4-7(11-8)9(12)13/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
PZOBSGFZRSJVAO-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)
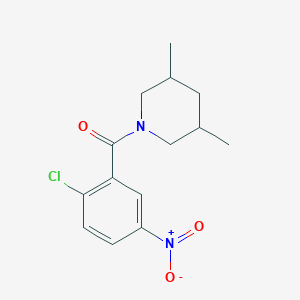
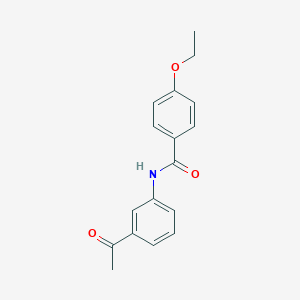
![spiro[3H-[1]benzothiolo[3,2-b]pyran-2,3'-cyclohexane]-1',4-dione](/img/structure/B259444.png)
![4-[(diethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B259445.png)
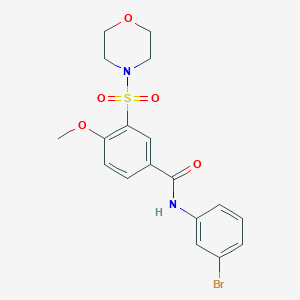
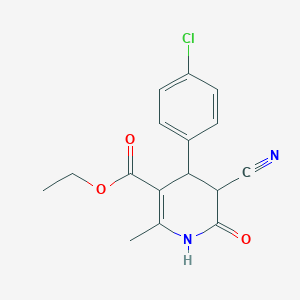
![12H-Dibenzo[d,g][1,3]dioxocin-6-carboxylic acid](/img/structure/B259452.png)
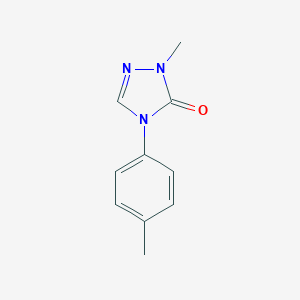
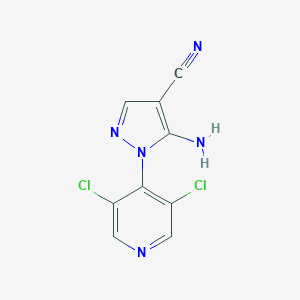
![[3-(4-Methylphenyl)-5-isoxazolyl]acetonitrile](/img/structure/B259480.png)
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
![Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
![1-Methyl-4-[4-(4-methylphenoxy)butyl]piperazine](/img/structure/B259489.png)